Welcome to the BenchChem Online Store!
molecular formula C12H12ClNO2 B8486380 2-Chloro-5-(2-methoxy-ethoxy)-quinoline

2-Chloro-5-(2-methoxy-ethoxy)-quinoline

Cat. No. B8486380
M. Wt: 237.68 g/mol
InChI Key: WDQDDJADGQOJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07994324B2

Procedure details

2-Chloro-5-hydroxy-quinoline (0.30 g, 1.67 mmol) was dissolved in aceton (10 mL). Potassium carbonate (370 mg, 2.7 mmol) and bromo-ethyl-methylether (250 □L, 2.7 mmol) were added. The reaction mixture was stirred for 18 h at 50° C. After addition of water the reaction mixture was extracted with ethyl acetate (3×50 mL) and the combined organic phases were dried on sodium sulfate. After evaporation of the solvent a brown oil was obtained which was subjected to column chromatography (silica gel, heptane:ethyl acetate 9:1, 4:1) to yield 2-chloro-5-(2-methoxy-ethoxy)-quinoline as a colorless oil (120 mg, 30%); MS: m/e=238.8 (M+H+).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step Two
Name
bromo-ethyl-methylether
Quantity
2.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[OH:12])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH:20]([O:23][CH:24](CC)Br)[CH2:21]C.O>CC(C)=O.CCCCCCC.C(OCC)(=O)C>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[O:12][CH2:21][CH2:20][O:23][CH3:24])[N:3]=1 |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=NC2=CC=CC(=C2C=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
370 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
bromo-ethyl-methylether
Quantity
2.7 mmol
Type
reactant
Smiles
BrC(CC)OC(Br)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×50 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic phases were dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent a brown oil
CUSTOM
Type
CUSTOM
Details
was obtained which

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC2=CC=CC(=C2C=C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.